molecular formula C6H13NO2 B095048 N,N-Dimethyl-1,3-dioxan-2-amine CAS No. 19449-32-2

N,N-Dimethyl-1,3-dioxan-2-amine

Katalognummer: B095048
CAS-Nummer: 19449-32-2
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: SSGCBTSVDLLNIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-1,3-dioxan-2-amine, also known as DMDOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This molecule has a unique chemical structure that makes it a useful tool in the field of biochemistry and physiology.

Wirkmechanismus

N,N-Dimethyl-1,3-dioxan-2-amine is a reactive molecule that can undergo various chemical reactions, including oxidation and reduction. This molecule can act as a powerful oxidant, which makes it a useful tool in organic synthesis and chemical biology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This molecule has been shown to have potential as an anti-cancer agent, as it can induce cell death in cancer cells. Additionally, this compound has been shown to have potential as an anti-inflammatory agent, as it can reduce inflammation in the body.

Vorteile Und Einschränkungen Für Laborexperimente

N,N-Dimethyl-1,3-dioxan-2-amine has several advantages for use in lab experiments. This molecule is stable under a wide range of conditions, which makes it a useful tool for various chemical reactions. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers.
However, this compound also has some limitations for use in lab experiments. This molecule can be toxic in high concentrations, which requires careful handling. Additionally, this compound can be difficult to purify, which can lead to impurities in the final product.

Zukünftige Richtungen

There are several future directions for research on N,N-Dimethyl-1,3-dioxan-2-amine. One potential area of research is the development of new synthetic methods for this molecule, which could make it more accessible to researchers. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound. Finally, this compound could be used as a starting point for the development of novel compounds with potential therapeutic applications.

Synthesemethoden

N,N-Dimethyl-1,3-dioxan-2-amine can be synthesized through a multistep process starting with the reaction of 2,2-dimethoxypropane with sodium hydride, followed by the reaction with dimethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-1,3-dioxan-2-amine has been used in various scientific research applications, including the synthesis of novel compounds, drug discovery, and chemical biology. This molecule has been shown to have potential as a building block for the synthesis of other compounds, such as amino acids and peptides.

Eigenschaften

19449-32-2

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

N,N-dimethyl-1,3-dioxan-2-amine

InChI

InChI=1S/C6H13NO2/c1-7(2)6-8-4-3-5-9-6/h6H,3-5H2,1-2H3

InChI-Schlüssel

SSGCBTSVDLLNIP-UHFFFAOYSA-N

SMILES

CN(C)C1OCCCO1

Kanonische SMILES

CN(C)C1OCCCO1

19449-32-2

Piktogramme

Flammable

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.